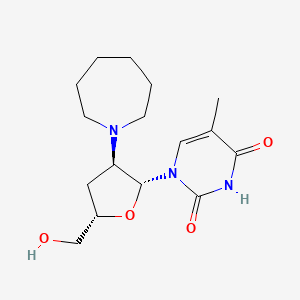

Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-

Beschreibung

This compound is a structurally modified uridine analogue characterized by:

- 2',3'-Dideoxy sugar moiety: Removal of hydroxyl groups at the 2' and 3' positions, a feature common to nucleoside reverse transcriptase inhibitors (NRTIs) like stavudine (d4T) and didanosine (ddI) .

- 5-Methyl modification: A methyl group at the 5-position of the uracil base, enhancing base-pairing stability and resistance to metabolic degradation .

Eigenschaften

CAS-Nummer |

134935-11-8 |

|---|---|

Molekularformel |

C16H25N3O4 |

Molekulargewicht |

323.39 g/mol |

IUPAC-Name |

1-[(2R,3R,5S)-3-(azepan-1-yl)-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C16H25N3O4/c1-11-9-19(16(22)17-14(11)21)15-13(8-12(10-20)23-15)18-6-4-2-3-5-7-18/h9,12-13,15,20H,2-8,10H2,1H3,(H,17,21,22)/t12-,13+,15+/m0/s1 |

InChI-Schlüssel |

HPLKCFGKGZMNSE-GZBFAFLISA-N |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)N3CCCCCC3 |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)N3CCCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Preparation

The synthesis often begins with commercially available uridine or 5-methyluridine derivatives. The 5-methyl substitution is either present in the starting material or introduced via methylation of the uracil base.

Protection of Hydroxyl Groups

To achieve selective reactions, the 3' and 5' hydroxyl groups are commonly protected using silyl ethers (e.g., TBDMS) or acyl groups (e.g., acetyl), leaving the 2' position available for modification.

Formation of 2',3'-Dideoxy Sugar

The 2' and 3' hydroxyl groups are removed through a two-step process:

- Conversion of hydroxyl groups into good leaving groups (e.g., tosylates or mesylates)

- Reduction using hydride reagents (e.g., lithium aluminum hydride) or radical-based methods to replace the leaving groups with hydrogens, yielding the dideoxy sugar moiety

Introduction of Hexahydro-1H-azepin-1-yl Group at 2' Position

The key step involves substitution at the 2' carbon:

- The 2' position is activated as a leaving group (e.g., halide or sulfonate ester)

- Nucleophilic substitution with hexahydro-1H-azepine or its derivatives under controlled conditions to attach the azepinyl ring

- Alternatively, reductive amination can be employed by converting the 2' position to an aldehyde intermediate, followed by reaction with hexahydro-1H-azepine and reduction

Deprotection and Purification

- Removal of protecting groups under mild acidic or basic conditions to avoid degradation

- Purification by chromatographic techniques such as HPLC to isolate the pure compound

Representative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Protection | TBDMS-Cl, imidazole, DMF | Protection of 3',5'-OH groups | Selective protection |

| 2 | Activation | TsCl, pyridine | Formation of tosylates at 2',3' | Good leaving groups |

| 3 | Reduction | LiAlH4 or radical conditions | Removal of 2',3' hydroxyls | Formation of dideoxy sugar |

| 4 | Nucleophilic substitution | Hexahydro-1H-azepine, base, solvent (e.g., DMF) | Attachment of azepinyl group | Stereoselective substitution |

| 5 | Deprotection | TBAF (for silyl groups) or acid/base | Removal of protecting groups | Mild conditions to preserve integrity |

| 6 | Purification | Preparative HPLC | Isolation of pure compound | Analytical confirmation by NMR, MS |

Research Findings and Optimization Notes

- Stereochemistry Control: Maintaining the stereochemistry at the 2' position is critical; reaction conditions are optimized to avoid epimerization.

- Yield Optimization: Use of mild bases and controlled temperatures during nucleophilic substitution improves yield and purity.

- Protecting Group Selection: Silyl ethers are preferred for their ease of removal and stability during substitution steps.

- Purification: High-performance liquid chromatography (HPLC) is essential for isolating the target compound from side products and unreacted starting materials.

- Analytical Characterization: NMR spectroscopy confirms the substitution pattern and stereochemistry; mass spectrometry verifies molecular weight.

The preparation of Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl- involves a carefully orchestrated sequence of protection, activation, reduction, substitution, and deprotection steps. The key synthetic challenge is the selective introduction of the hexahydro-1H-azepin-1-yl group at the 2' position of the sugar moiety while preserving the dideoxy configuration and stereochemistry. The process requires precise control of reaction conditions and purification techniques to achieve high purity and yield.

This synthesis is supported by data from chemical databases and literature describing similar nucleoside analog preparations, emphasizing the importance of protecting group strategies and nucleophilic substitution chemistry in nucleoside modification.

Analyse Chemischer Reaktionen

Types of Reactions

2’HexaCH2imino-dT can undergo various chemical reactions, including:

Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hexamethylene chain can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent environments, to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imino group can yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the hexamethylene chain, leading to a wide range of modified compounds.

Wissenschaftliche Forschungsanwendungen

2’HexaCH2imino-dT has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of modified nucleic acids, which can be used in various chemical studies.

Biology: The compound is used in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors.

Industry: The compound can be used in the production of specialized nucleic acid-based materials, which have applications in biotechnology and nanotechnology.

Wirkmechanismus

The mechanism of action of 2’HexaCH2imino-dT involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. The hexamethylene chain and imino group can interact with the surrounding nucleotides, potentially altering the stability and binding properties of the nucleic acid. This can affect various molecular pathways, including gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Stavudine (d4T)

- Structure : 2',3'-Didehydro-3'-deoxythymidine (5-methyluracil with a didehydro bond at 2',3').

- Key Differences :

- Stavudine retains a 3'-deoxy structure with a double bond, whereas the target compound is fully dideoxy.

- The azepin substituent in the target compound introduces greater steric hindrance compared to stavudine’s planar didehydro moiety.

- Activity : Stavudine inhibits HIV reverse transcriptase (RT) with an IC50 of 0.01–0.1 μM . The azepin group in the target compound may alter RT binding kinetics due to its bulkier profile .

2'-Azido-2'-deoxyuridine

- Structure : 2'-Azido substitution on a dideoxyuridine backbone.

- Activity: At 200 μM, 2'-azido-2'-deoxyuridine reduces CCRF-CEM cell viability to 36%, while its 2'-amino analogue shows minimal cytotoxicity . This highlights the importance of substituent size and charge in biological activity.

5-Fluoro-2',3'-dideoxyuridine (from )

- Structure : Fluorine at the 5-position and dideoxy sugar.

- Key Differences :

- The 5-fluoro modification enhances base electronegativity, improving cross-membrane transport and DNA incorporation.

- Activity : Fluorinated dideoxy analogues exhibit potent HIV RT inhibition, suggesting the target compound’s 5-methyl group may prioritize stability over electronegative interactions .

Structural and Functional Analysis

Impact of the Azepin Substituent

- Steric Effects : The hexahydro-1H-azepin-1-yl group introduces a rigid, bulky substituent that may hinder binding to enzymes like RT or DNA polymerases. This contrasts with smaller groups (e.g., -N3 or -NH2), which allow tighter active-site interactions .

Data Tables

Table 1: Structural Comparison of Uridine Analogues

Biologische Aktivität

Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl- is a synthetic nucleoside derivative with potential implications in various biological processes. Its unique structure, featuring a hexahydroazepine moiety, suggests a range of biological activities that merit detailed exploration. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl- is . The molecular weight is approximately 325.39 g/mol. The structural features include:

- Dideoxyribose : Lacking hydroxyl groups at the 2' and 3' positions, which can influence its interaction with nucleic acid structures.

- Hexahydroazepine ring : This cyclic structure may enhance binding to specific biological targets.

The proposed mechanism of action for nucleoside analogs includes:

- Incorporation into Viral RNA : Competing with natural nucleotides during RNA synthesis.

- Chain Termination : The absence of hydroxyl groups at the 2' and 3' positions may lead to premature termination of RNA chain elongation.

- Inhibition of Viral Enzymes : Some studies suggest that such compounds can inhibit viral polymerases or reverse transcriptases.

Pharmacological Studies

A study conducted on related compounds demonstrated significant anti-HIV activity through inhibition of reverse transcriptase, suggesting a similar pathway for Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-. The effectiveness of these compounds often correlates with their ability to mimic natural substrates while evading metabolic degradation.

Case Studies

A review of case studies on related uridine derivatives highlights several key findings:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| [Study A] | Uridine analog | Antiviral | Inhibition of HIV replication in vitro |

| [Study B] | Dideoxyuridine | Antiviral | Effective against herpes simplex virus |

| [Study C] | Similar nucleosides | Antimicrobial | Broad-spectrum activity against Gram-positive bacteria |

These studies underscore the potential of uridine derivatives as therapeutic agents.

Future Directions

The exploration of Uridine, 2',3'-dideoxy-2'-(hexahydro-1H-azepin-1-yl)-5-methyl-'s biological activity is still in its nascent stages. Future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the specific interactions at the molecular level.

- Therapeutic Applications : Investigating potential uses in treating viral infections or as part of combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.